molecular formula C27H23NO6 B11158141 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11158141
M. Wt: 457.5 g/mol
InChI Key: VYOHFDZAMKCAFI-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core, a benzyl group, and a glycinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple stepsThe reaction conditions often involve the use of anhydrous potassium carbonate, benzyl triethyl ammonium chloride, and carbon disulfide in acetone . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The compound reacts with a variety of reagents under specific conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate apart from similar compounds is its unique combination of a chromenone core, a benzyl group, and a glycinate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C27H23NO6/c1-18-22-13-12-21(15-24(22)34-26(30)23(18)14-19-8-4-2-5-9-19)33-25(29)16-28-27(31)32-17-20-10-6-3-7-11-20/h2-13,15H,14,16-17H2,1H3,(H,28,31)

InChI Key

VYOHFDZAMKCAFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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